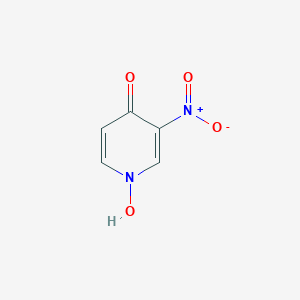

4-Hydroxy-3-nitropyridine N-oxide

概要

説明

4-Hydroxy-3-nitropyridine N-oxide is an organic solvent that has a number of industrial applications . It is used as a raw material for the production of other chemicals and as a cleaning agent in wastewater treatment plants .

Synthesis Analysis

4-Hydroxy-3-nitropyridine can be synthesized by the nitration of 4-hydroxypyridine . Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product .Molecular Structure Analysis

The molecular formula of 4-Hydroxy-3-nitropyridine N-oxide is C5H4N2O4 . Unfortunately, the specific molecular structure analysis is not available in the search results.Chemical Reactions Analysis

The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO – 3 H 2SO mixed acid as the nitration reagent is usually exothermic .Physical And Chemical Properties Analysis

4-Hydroxy-3-nitropyridine N-oxide is a solid at room temperature . The boiling point is 225-226°C . More specific physical and chemical properties are not available in the search results.科学的研究の応用

Synthesis of Nitropyridines

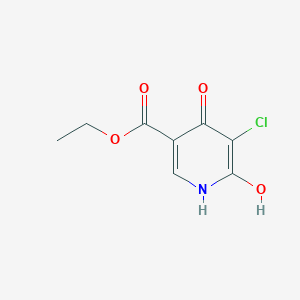

This compound can be used in the synthesis of various nitropyridines, which are important intermediates in organic synthesis and pharmaceuticals. For example, it can be converted into 4-ethoxy-3-nitropyridine by treating with phosphorus pentachloride (PCl5) followed by ethanol .

Wastewater Treatment

It serves as a cleaning agent in wastewater treatment plants, helping to break down pollutants and improve water quality .

Proteomics Research

This compound is also a specialty product for proteomics research applications, which involves the study of proteomes and their functions .

Diagnostic Assay Manufacturing

It may find use in diagnostic assay manufacturing, contributing to medical research and clinical diagnostics .

Continuous Flow Synthesis

In chemical manufacturing, it can be used in continuous flow synthesis processes to minimize the accumulation of highly energetic and potentially explosive products .

Safety Data Sheet Information

The safety data sheet for this compound indicates that it is intended for R&D use only and not for medicinal or household uses .

作用機序

Target of Action

It is known that nitropyridines, a class of compounds to which 4-hydroxy-3-nitropyridine n-oxide belongs, are important synthetic intermediates for new pesticides and medicines .

Mode of Action

The mode of action of 4-Hydroxy-3-nitropyridine N-oxide involves a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 and H2SO4 mixed acid as the nitration reagent is usually exothermic .

Biochemical Pathways

It is known that nitropyridines can be used in the synthesis of various pyridine derivatives, which can potentially affect multiple biochemical pathways .

Result of Action

As a nitropyridine, it is known to be a key intermediate in the synthesis of various medicinal products .

Action Environment

The action of 4-Hydroxy-3-nitropyridine N-oxide can be influenced by environmental factors such as temperature and solvent conditions . For instance, the nitration reaction is exothermic and occurs at higher temperatures, which can result in polynitration . Additionally, the reaction is carried out in an organic solvent .

Safety and Hazards

This compound is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology was used to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product . This suggests that the continuous flow methodology could be a promising direction for future research and development in the synthesis of similar compounds.

特性

IUPAC Name |

1-hydroxy-3-nitropyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-5-1-2-6(9)3-4(5)7(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIJYPHBWUDRIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C(C1=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285384 | |

| Record name | 4-Hydroxy-3-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-nitropyridine N-oxide | |

CAS RN |

31872-57-8 | |

| Record name | 31872-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

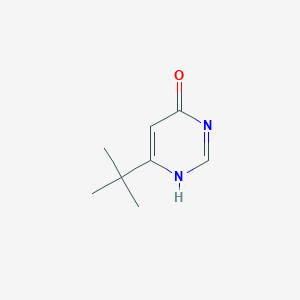

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

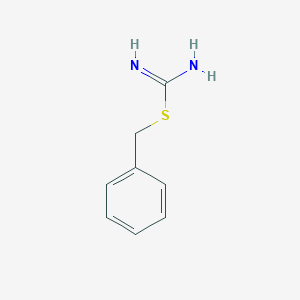

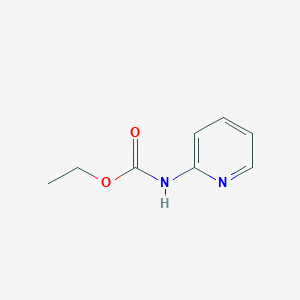

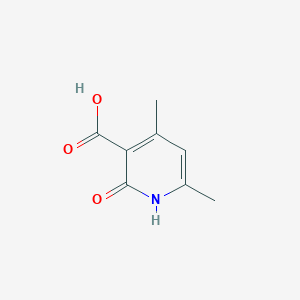

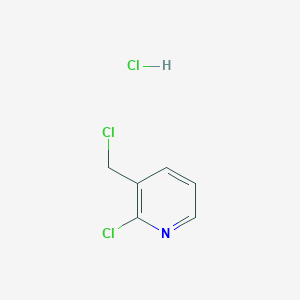

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。